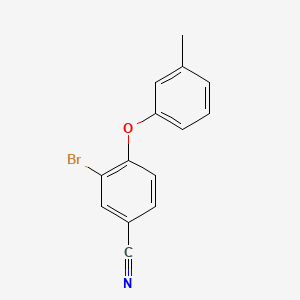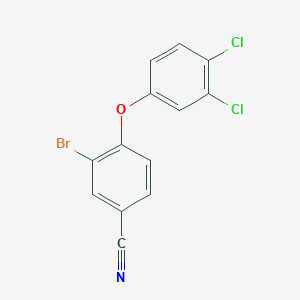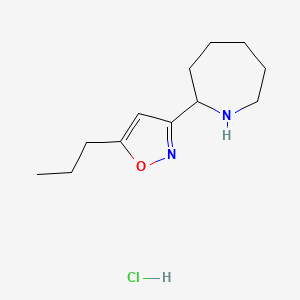
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Azepane-based Compounds in Medicinal Chemistry
Azepane-based motifs, including those similar to 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have shown a variety of pharmacological properties due to their structural diversity. These compounds have been the focus of research aiming to develop new therapeutic agents with reduced toxicity and cost, but increased activity. Over 20 azepane-based drugs have received FDA approval for treating various diseases. Recent developments in azepane-based compounds encompass a wide range of therapeutic applications such as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. They also include histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among others. The review highlights the significance of structure-activity relationship (SAR) and molecular docking studies in discovering potent bioactive compounds for future drug development, aiming for less toxic and more effective azepane-based drugs against numerous diseases (Gao-Feng Zha et al., 2019).
Isoxazoline Derivatives as Anticancer Agents
Isoxazoline derivatives, a related class to 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have garnered attention in medicinal chemistry as potential anticancer agents. These compounds, found in natural sources, have been isolated and utilized for their anticancer properties, underscoring the importance of natural products in chemotherapy. The review discusses the structural-activity relationship and stereochemical aspects influencing the anticancer activity of isoxazoline derivatives, highlighting their significance as a reservoir for novel chemotherapeutic candidates. This insight is vital for accelerating research towards developing novel anticancer drugs based on isoxazoline derivatives and related compounds (Kamalneet Kaur et al., 2014).
Azole Derivatives as Antimicrobial Agents
Azole derivatives, closely related to the chemical structure of 3-(Azepan-2-yl)-5-propylisoxazole hydrochloride, have been extensively studied for their antimicrobial properties. This review covers the pharmacological aspects of azole scaffolds, such as imidazole, benzimidazole, triazole, and tetrazole, highlighting their significance as potent antimicrobial agents from 2016 to 2020. The review emphasizes the relationship between structure and activity, including molecular docking studies, providing insights for synthesizing novel azole compounds with desired biological activities. The most active compounds against bacteria and fungi, particularly E. coli and C. albicans, were based on fluconazole structures and triazole derivatives with nitrophenyl and coumarin moieties, adhering to the Lipinski rules for drug-likeness (L. Emami et al., 2022).
Propriétés
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKCCGPLCXGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-2-yl)-5-propylisoxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



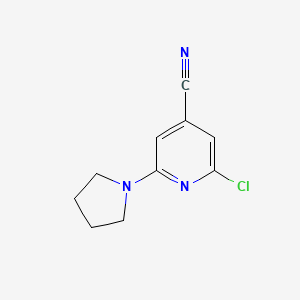
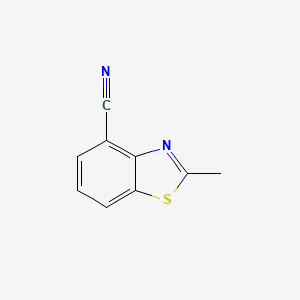
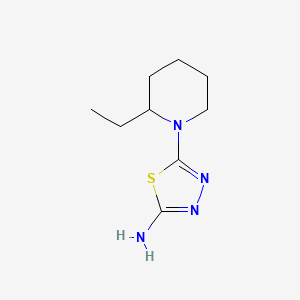
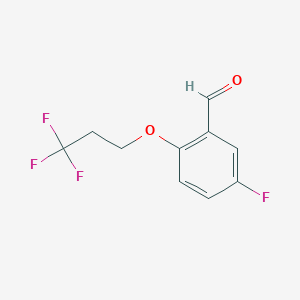


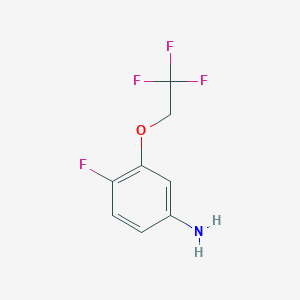
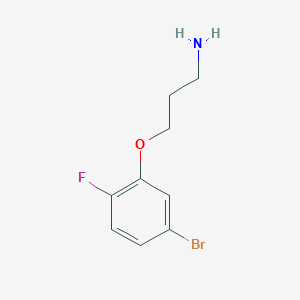

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)
